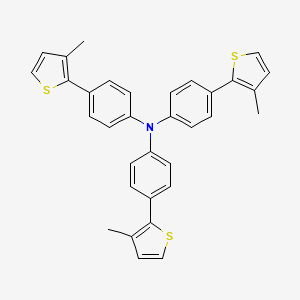
Tris(4-(3-methylthiophene-2-yl)phenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-(3-methylthiophen-2-yl)phenyl)amine is a compound that belongs to the class of triarylamine derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of thiophene rings in its structure enhances its conjugation and electronic properties, making it a promising candidate for use in optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-(3-methylthiophen-2-yl)phenyl)amine typically involves the reaction of 4-bromo-3-methylthiophene with aniline derivatives under palladium-catalyzed conditions. The reaction proceeds through a Suzuki coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide. The reaction is carried out at elevated temperatures, typically around 100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of Tris(4-(3-methylthiophen-2-yl)phenyl)amine can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also reduces the reaction time and minimizes the formation of by-products, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Tris(4-(3-methylthiophen-2-yl)phenyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Tris(4-(3-methylthiophen-2-yl)phenyl)amine can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or alkyl groups onto the thiophene rings .
Scientific Research Applications
Tris(4-(3-methylthiophen-2-yl)phenyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of conjugated polymers and other complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which Tris(4-(3-methylthiophen-2-yl)phenyl)amine exerts its effects is primarily through its electronic properties. The compound can undergo redox reactions, making it useful in applications that require electron transfer processes. The thiophene rings in its structure enhance its conjugation, allowing for efficient charge transport and light absorption. These properties make it a valuable component in optoelectronic devices, where it can act as a hole-transporting material .
Comparison with Similar Compounds
Similar Compounds
Tris(4-(thiophen-2-yl)phenyl)amine: Similar structure but without the methyl group on the thiophene ring.
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: Contains boronic acid pinacol ester groups, making it suitable for Suzuki coupling reactions.
Dithienylpyrrole-based compounds: Contain pyrrole rings in addition to thiophene rings, offering different electronic properties.
Uniqueness
Tris(4-(3-methylthiophen-2-yl)phenyl)amine is unique due to the presence of the methyl group on the thiophene ring, which can influence its electronic properties and reactivity. This structural modification can enhance its performance in specific applications, such as in optoelectronic devices, by improving its charge transport properties and stability .
Properties
Molecular Formula |
C33H27NS3 |
|---|---|
Molecular Weight |
533.8 g/mol |
IUPAC Name |
4-(3-methylthiophen-2-yl)-N,N-bis[4-(3-methylthiophen-2-yl)phenyl]aniline |
InChI |
InChI=1S/C33H27NS3/c1-22-16-19-35-31(22)25-4-10-28(11-5-25)34(29-12-6-26(7-13-29)32-23(2)17-20-36-32)30-14-8-27(9-15-30)33-24(3)18-21-37-33/h4-21H,1-3H3 |
InChI Key |
ABFNRNMFVKPACY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=C(C=CS4)C)C5=CC=C(C=C5)C6=C(C=CS6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















